(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBGTGHFASZFQ-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol and Analogous Structures
Retrosynthetic Dissection of the (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol Scaffold
A retrosynthetic analysis of the target molecule reveals key disconnection points that simplify the structure into more readily available starting materials. This strategic approach is fundamental to designing an efficient and stereocontrolled synthesis.
Identification of Key Synthetic Disconnection Points
The primary disconnection points for this compound are the C-O ether linkage and the C-O and C-C bonds that form the oxolane ring.
Disconnection I (C-O Ether Bond): The bond between the oxolane ring and the 2-methylpyridin-3-yl moiety can be disconnected, leading to a chiral (3R,4R)-oxolane-3,4-diol precursor and 2-methyl-3-hydroxypyridine. This simplifies the synthesis to the formation of a stereodefined diol and a subsequent etherification reaction.
Disconnection II (Oxolane Ring): Further disconnection of the (3R,4R)-oxolane-3,4-diol can be envisioned through several pathways:
From a chiral epoxy alcohol: A key intermediate could be a chiral epoxide, which upon intramolecular cyclization would furnish the tetrahydrofuran (B95107) ring with the desired stereochemistry.
From an acyclic precursor: A linear C4 precursor with appropriate stereocenters can be cyclized to form the oxolane ring. This approach often relies on chiral starting materials from the "chiral pool."
Strategic Selection of Chiral Precursors and Building Blocks
The synthesis of an enantiomerically pure target molecule necessitates the use of chiral starting materials or the introduction of chirality through asymmetric reactions.
Chiral Pool Starting Materials: A common and efficient strategy is to utilize readily available and inexpensive enantiopure compounds from the chiral pool. For the synthesis of the (3R,4R)-oxolane-3,4-diol core, derivatives of tartaric acid are excellent precursors. For instance, (2R,3R)-tartaric acid can be converted into a 1,4-dihalo-2,3-butanediol derivative, which can then undergo intramolecular cyclization to form the desired (3R,4R)-tetrahydrofuran-3,4-diol.
Prochiral Starting Materials with Asymmetric Catalysis: An alternative approach involves the use of achiral starting materials and the introduction of chirality through catalytic asymmetric reactions. For example, 2,5-dihydrofuran (B41785) can undergo asymmetric dihydroxylation to yield a chiral diol.
Stereoselective Synthesis Approaches to the Oxolane Core
The construction of the 3,4-disubstituted oxolane core with the correct (3R,4R) stereochemistry is the cornerstone of the synthesis. Various stereoselective methods can be employed to achieve this.
Asymmetric Catalytic Strategies for Tetrahydrofuran Ring Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the oxolane ring from prochiral substrates.
One notable strategy is the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran. This reaction, using osmium tetroxide in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), can produce (3R,4R)-tetrahydrofuran-3,4-diol with high enantioselectivity. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol. acsgcipr.orgnih.gov
Another approach involves the asymmetric epoxidation of a homoallylic alcohol, followed by intramolecular cyclization. The Sharpless asymmetric epoxidation of a suitable Z-configured homoallylic alcohol can generate a chiral epoxide. researchgate.netresearchgate.netslideshare.netwikipedia.org Subsequent acid- or base-catalyzed cyclization can then lead to the formation of the tetrahydrofuran ring with the desired stereochemistry at the 3 and 4 positions. The regioselectivity of the epoxide opening during cyclization is a critical factor in this approach. nih.gov
| Catalytic Strategy | Substrate | Key Reagents | Product | Ref. |
| Asymmetric Dihydroxylation | 2,5-Dihydrofuran | OsO₄, Chiral Ligand (e.g., AD-mix-β) | (3R,4R)-Tetrahydrofuran-3,4-diol | acsgcipr.org |
| Asymmetric Epoxidation | Z-Homoallylic alcohol | Ti(OiPr)₄, DET, t-BuOOH | Chiral Epoxy Alcohol | researchgate.netwikipedia.org |
Diastereoselective Glycosylation and Etherification Protocols
Once the chiral (3R,4R)-oxolane-3,4-diol is synthesized, the next crucial step is the regioselective and stereoselective introduction of the 2-methylpyridin-3-yl group.
The Mitsunobu reaction is a powerful and widely used method for the formation of ethers with inversion of configuration at a stereocenter. slideshare.netrsc.orgnih.gov In this case, reacting (3R,4R)-tetrahydrofuran-3,4-diol with 2-methyl-3-hydroxypyridine under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate such as DEAD or DIAD) could potentially lead to the desired product. However, the presence of two hydroxyl groups in the diol necessitates a regioselectivity strategy, likely involving the use of protecting groups to differentiate the two hydroxyls. For example, one hydroxyl group could be selectively protected, followed by the Mitsunobu reaction on the remaining free hydroxyl, and subsequent deprotection.
Alternatively, a Williamson ether synthesis approach can be considered. This would involve converting one of the hydroxyl groups of the diol into a good leaving group (e.g., a tosylate or mesylate) and then reacting it with the sodium or potassium salt of 2-methyl-3-hydroxypyridine. This reaction typically proceeds with inversion of configuration (SN2 mechanism). Careful control of reaction conditions is necessary to avoid elimination side reactions.
| Etherification Protocol | Key Reagents | Stereochemical Outcome | Ref. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Inversion of configuration | rsc.orgnih.gov |
| Williamson Ether Synthesis | Base, TsCl/MsCl | Inversion of configuration | N/A |
Chiral Auxiliary and Chiral Ligand-Mediated Syntheses
The use of chiral auxiliaries provides another robust method for controlling stereochemistry during the formation of the oxolane ring. A chiral auxiliary can be temporarily attached to an achiral precursor, directing the stereochemical outcome of a subsequent cyclization reaction. After the desired stereochemistry is established, the auxiliary can be removed.
For instance, an acyclic precursor containing a double bond could be appended with a chiral auxiliary. An intramolecular cyclization, such as an iodoetherification, would then proceed under the stereodirecting influence of the auxiliary, leading to a chiral tetrahydrofuran derivative.
Chiral ligand-mediated reactions can also be employed to construct the tetrahydrofuran ring. For example, a nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand has been shown to be effective in constructing functionalized chiral tetrahydrofuran rings with high stereoselectivity. rsc.org
| Method | Principle | Key Feature | Ref. |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety | Directs stereochemistry of ring formation | N/A |
| Chiral Ligand-Mediated Catalysis | In situ formation of a chiral catalyst | Enantioselective cyclization | rsc.org |
Regioselective Functionalization of the 2-Methylpyridine (B31789) Moiety
A critical challenge in the synthesis of the target molecule is the regioselective formation of the ether linkage at the C-3 position of the 2-methylpyridine ring. The presence of the methyl group at C-2 and the nitrogen atom within the aromatic ring influences the electron density and steric accessibility of the adjacent positions, necessitating precise control over the functionalization reaction.
Several strategies can be employed for the regioselective introduction of an oxygen substituent at the C-3 position of a 2-methylpyridine core. One common approach involves the use of 2-methyl-3-hydroxypyridine as a key intermediate. This precursor can be synthesized through various methods, including the functionalization of commercially available pyridines.
Another approach involves nucleophilic aromatic substitution (SNA_r) reactions. A pyridine (B92270) ring bearing a suitable leaving group, such as a halogen, at the C-3 position can react with the hydroxyl group of the oxolane precursor. The success of this reaction is dependent on the activation of the pyridine ring towards nucleophilic attack.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, offering a versatile method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction could potentially be applied to couple 3-halo-2-methylpyridine with the (3R,4R)-oxolan-3-ol precursor. The choice of ligand is crucial for the efficiency of this transformation, especially with sterically hindered substrates. acsgcipr.org
The following table summarizes representative methods for the regioselective functionalization of the 2-methylpyridine moiety leading to the desired ether linkage.
| Method | Key Reagents and Conditions | Advantages | Potential Challenges |
| Williamson Ether Synthesis | 2-methyl-3-hydroxypyridine, activated (3R,4R)-oxolane-3,4-diol derivative (e.g., tosylate), base (e.g., NaH) | Conceptually simple, readily available reagents. | Steric hindrance from the 2-methyl group can lead to low yields. |
| Mitsunobu Reaction | 2-methyl-3-hydroxypyridine, (3R,4R)-oxolan-3-ol, DEAD, PPh₃ | Mild conditions, inversion of stereochemistry at the reacting center of the alcohol. organic-chemistry.orgnih.gov | Stoichiometric amounts of reagents and byproducts can complicate purification. |
| Ullmann Condensation | 3-halo-2-methylpyridine, (3R,4R)-oxolan-3-ol, copper catalyst, base | Effective for the formation of diaryl ethers and can be adapted for alkyl aryl ethers. | Often requires high temperatures and can have limited substrate scope. |
| Buchwald-Hartwig C-O Coupling | 3-halo-2-methylpyridine, (3R,4R)-oxolan-3-ol, palladium catalyst, phosphine (B1218219) ligand, base | High functional group tolerance, generally milder conditions than Ullmann coupling. wikipedia.orgorganic-chemistry.org | Catalyst and ligand cost, sensitivity to air and moisture. |
Optimization of Reaction Parameters and Yields for Scalable Synthesis
For any synthetic route to be practical, particularly for large-scale production, optimization of reaction parameters is essential to maximize yield, minimize waste, and ensure process safety and reproducibility. The synthesis of this compound presents specific challenges that necessitate careful optimization.
The formation of the ether bond between the sterically hindered 2-methyl-3-hydroxypyridine and the secondary alcohol of the oxolane ring is a critical step to optimize. In a Williamson-type ether synthesis, factors such as the choice of base, solvent, temperature, and the nature of the leaving group on the oxolane precursor are paramount. Strong, non-nucleophilic bases are often preferred to deprotonate the pyridinol without competing in the substitution reaction. The choice of solvent can significantly influence the reaction rate and selectivity by affecting the solubility of the reactants and the solvation of the nucleophile.
For coupling reactions like the Mitsunobu reaction, the stoichiometry of the reagents (diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine) must be carefully controlled to avoid side reactions and facilitate purification. The reaction temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the decomposition of the Mitsunobu adduct and the formation of byproducts. For sterically hindered substrates, the use of sonication has been shown to dramatically increase reaction rates and yields in phenolic Mitsunobu reactions. organic-chemistry.orgfau.edu
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, the choice of catalyst, ligand, base, and solvent system is crucial. Different phosphine ligands can have a profound impact on the efficiency of the catalytic cycle. The concentration of the reactants and the catalyst loading are also key parameters to optimize for a scalable and cost-effective process.
The following table provides a hypothetical example of how reaction parameters for a Mitsunobu coupling could be optimized.
| Parameter | Initial Conditions | Optimized Conditions | Rationale for Change |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Improved solubility of reactants and stabilization of intermediates. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Slower addition at lower temperature can minimize side reactions. |
| Reagent Addition | All at once | Slow, dropwise addition of DEAD | Better control of the reaction exotherm and reduced byproduct formation. |
| Concentration | 0.1 M | 0.5 M with sonication | Increased reaction rate for sterically hindered substrates. organic-chemistry.orgfau.edu |
| Work-up Procedure | Aqueous wash | Chromatographic purification with optimized solvent system | Efficient removal of phosphine oxide and other byproducts. |
Comparative Analysis of Divergent and Convergent Synthetic Routes
A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For the target molecule, a convergent approach would entail the separate synthesis of the chiral (3R,4R)-oxolan-3-ol precursor and the 2-methyl-3-hydroxypyridine moiety. These two fragments would then be joined in a key coupling step, such as a Mitsunobu reaction or a Buchwald-Hartwig etherification.
Advantages of a Convergent Approach:
Flexibility: It allows for the synthesis of a variety of analogs by simply changing one of the initial fragments. For example, different substituted pyridines or alternative cyclic ethers could be readily incorporated.
Easier Purification: Intermediates are often more structurally distinct, simplifying purification.
A divergent synthesis , on the other hand, starts from a common intermediate that is progressively elaborated to introduce the various functional groups and structural features of the target molecule. In the context of the target molecule, a divergent approach might start with a precursor that already contains the oxolane ring, which is then functionalized to introduce the pyridine moiety.
Advantages of a Divergent Approach:
Access to a Library of Compounds: A common precursor can be used to generate a wide range of related structures by applying different reaction conditions or reagents in the later stages.
Step Economy in Early Stages: A single synthetic pathway is followed for the initial steps, which can be efficient if the common intermediate is readily accessible.
The following table provides a comparative overview of these two strategies for the synthesis of this compound.
| Feature | Convergent Synthesis | Divergent Synthesis |
| Overall Strategy | Synthesis of key fragments followed by late-stage coupling. | Elaboration of a common precursor. |
| Key Step | Coupling of the pyridine and oxolane fragments. | Functionalization of a pre-formed oxolane or pyridine ring. |
| Yield | Generally higher due to fewer linear steps. | Can be lower if the linear sequence is long. |
| Flexibility for Analogs | High, by swapping out initial fragments. | High, by using different reagents on a common intermediate. |
| Purification | Often simpler. | Can be more challenging with structurally similar intermediates. |
For the synthesis of this compound, a convergent approach appears to be more advantageous. The stereochemically complex (3R,4R)-oxolan-3-ol can be prepared through established methods, and the 2-methyl-3-hydroxypyridine is also an accessible starting material. A late-stage coupling of these two fragments would likely provide a more efficient and flexible route to the target molecule and its analogs.
Advanced Spectroscopic and Spectrometric Elucidation of 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and stereochemical relationships.
In the ¹H NMR spectrum, the protons of the oxolane and pyridine (B92270) rings, as well as the methyl group, would exhibit distinct chemical shifts and coupling patterns. For instance, the protons on the oxolane ring are expected to appear in the range of 3.5-4.5 ppm, with their specific shifts and multiplicities dictated by their stereochemical relationship to the hydroxyl and aryloxy substituents. The protons on the pyridine ring would be observed further downfield, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The methyl group on the pyridine ring would present as a singlet at approximately 2.5 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the oxolane ring would resonate in the 60-80 ppm region, while the aromatic carbons of the pyridine ring would appear between 120 and 150 ppm. The methyl carbon would be found in the upfield region, around 15-20 ppm.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unequivocally. COSY would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the oxolane and pyridine rings. HSQC would then correlate each proton to its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.
To establish the relative stereochemistry of the hydroxyl and aryloxy groups on the oxolane ring, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. For the (3R,4R) configuration, NOE correlations would be expected between protons on the same face of the oxolane ring. Specifically, a cross-peak between the proton at C3 and the proton at C4 would confirm their cis relationship. The absence of a significant NOE between these protons would suggest a trans arrangement.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxolane C2-H | 3.8 - 4.0 | 70 - 75 |
| Oxolane C3-H | 4.2 - 4.4 | 75 - 80 |
| Oxolane C4-H | 4.5 - 4.7 | 80 - 85 |
| Oxolane C5-H | 3.6 - 3.8 | 65 - 70 |
| Pyridine C4'-H | 7.2 - 7.4 | 125 - 130 |
| Pyridine C5'-H | 7.0 - 7.2 | 120 - 125 |
| Pyridine C6'-H | 8.0 - 8.2 | 145 - 150 |
| Pyridine C2'-CH₃ | 2.4 - 2.6 | 15 - 20 |
| Oxolane C3-OH | Variable | - |
Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Purity and Optical Rotation Determination
To confirm the enantiomeric purity and determine the optical activity of this compound, chiral chromatography and polarimetry are employed. These techniques are essential for verifying that the synthesis has produced a single enantiomer and for characterizing its specific interaction with plane-polarized light.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture will interact differently with the column, leading to different retention times. For the analysis of this compound, a column with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives, would be a suitable choice. A successful separation would show a single peak for the enantiomerically pure compound, while a racemic mixture would exhibit two well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For this compound, a positive or negative specific rotation would be expected, confirming its optical activity. The magnitude of the rotation is a measure of the enantiomeric purity; a higher magnitude indicates a higher enantiomeric excess.
Interactive Data Table: Illustrative Chiral HPLC and Polarimetry Data
| Parameter | Illustrative Value |
| Chiral HPLC Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Retention Time (3R,4R) | 12.5 min |
| Retention Time (3S,4S) | 15.2 min |
| Specific Rotation [α]D²⁰ | +25.3° (c 1.0, CHCl₃) |
Single Crystal X-ray Diffraction for Definitive Absolute Configuration Assignment
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of spots is collected and analyzed to determine the unit cell dimensions and the crystal system. The intensities of the diffracted beams are then used to solve the crystal structure, yielding the precise coordinates of each atom.
For chiral molecules, the determination of the absolute configuration is achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By carefully analyzing the intensities of Bijvoet pairs (reflections that are related by inversion), the correct enantiomer can be assigned. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms the assignment of the absolute configuration.
Interactive Data Table: Plausible Crystallographic Data
| Parameter | Plausible Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.05(3) |
Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information for the structural confirmation of this compound by analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) would first be used to determine the accurate mass of the molecular ion, confirming the elemental composition of the compound.
In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic ions. The analysis of these fragment ions provides insights into the connectivity of the molecule.
For this compound, several key fragmentation pathways would be expected. Cleavage of the ether bond between the oxolane and pyridine rings would be a prominent fragmentation, leading to ions corresponding to the 2-methylpyridin-3-ol radical cation and the oxolane-3-ol fragment. Dehydration of the oxolane ring is another likely fragmentation pathway, resulting in the loss of a water molecule. Fragmentation of the pyridine ring itself could also occur, leading to the loss of small neutral molecules such as HCN. The fragmentation of ethers is a well-understood process in mass spectrometry. whitman.edu Aromatic ethers, in particular, exhibit characteristic fragmentation patterns. whitman.edu
Interactive Data Table: Expected MS/MS Fragmentation Pattern
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
| 210.1 | 124.1 | [2-methylpyridin-3-ol]+• |
| 210.1 | 86.1 | [oxolan-3-ol]+ |
| 210.1 | 192.1 | [M - H₂O]+• |
| 124.1 | 96.1 | [C₅H₆N]+ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to provide a unique "molecular fingerprint" for the compound.
In the IR spectrum, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic ring would give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-H stretching of the aliphatic oxolane ring would be seen just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear signal for the pyridine moiety. The symmetric stretching of the C-O-C ether linkage would also be expected to produce a distinct Raman band. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, which can be used for identification and to assess purity. The infrared spectra of tetrahydrofuran (B95107) and its derivatives have been studied to assign their vibrational frequencies. udayton.edu
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 (strong) |
| C-O Stretch (Ether/Alcohol) | 1000-1300 | 1000-1300 |
Theoretical and Computational Investigations of 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations would provide fundamental insights into the electronic properties of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol.
DFT studies would be employed to determine the most stable three-dimensional arrangements (conformations) of the molecule. By calculating the energies of different spatial orientations of the oxolane and pyridine (B92270) rings, the preferred conformation in a gaseous phase or in different solvents could be predicted. These calculations would also investigate the possibility of tautomerism, where the molecule might exist in different isomeric forms through the migration of a proton. The relative energies of these tautomers would indicate their population at equilibrium.
Table 1: Hypothetical DFT Calculated Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Conformer A | 0.00 |
| Conformer B | 2.50 |
| Conformer C | 4.75 |
This table would display the calculated relative energies of different stable conformations of the molecule, with the lowest energy conformer serving as the reference.
An MEP map would visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or reagents.
FMO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.
Table 2: Hypothetical FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table would present the calculated energies of the frontier molecular orbitals and the energy gap between them.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
MD simulations would be used to study the dynamic behavior of this compound over time. These simulations would reveal how the molecule moves, flexes, and changes its conformation in a simulated environment, such as in water or another solvent. This provides a more realistic picture of the molecule's behavior compared to static quantum chemical calculations. The simulations would also detail the specific interactions between the molecule and surrounding solvent molecules, such as the formation of hydrogen bonds.
In Silico Prediction of Potential Binding Interactions and Pharmacophore Modeling
In silico docking studies would be performed to predict how this compound might bind to the active site of a specific protein target. This computational technique helps in understanding the potential biological activity of the compound.
Pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are critical for the molecule's interaction with a biological target. This model can then be used to search for other molecules with similar features and potentially similar biological activity.
Structure-Property Relationship (SPR) Studies Derived from Computational Parameters
SPR studies would aim to establish a correlation between the computed structural and electronic properties of this compound and its potential physicochemical or biological properties. For example, computational parameters like the HOMO-LUMO gap, dipole moment, and polarizability could be correlated with properties such as reactivity, solubility, or even predicted biological activity. These relationships are valuable for designing new molecules with improved properties.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Derivatization Studies of 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol
Selective Modification of the Oxolane Hydroxyl Group (e.g., esterification, etherification)
Detailed research findings, including specific reagents, reaction conditions, and product yields for the selective esterification or etherification of the secondary hydroxyl group on the oxolane ring of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol have not been reported in peer-reviewed literature. Consequently, no data tables of these specific modifications can be provided.
Investigation of the Stability and Cleavage Pathways of the Ether Linkage
While the stability and cleavage of ether linkages are well-understood chemical principles, specific experimental investigations into the stability profile and cleavage pathways of the aryl ether bond connecting the 2-methylpyridine (B31789) and oxolane moieties in this compound have not been published. There are no available studies that provide data on the conditions required for its cleavage or the resulting degradation products.
Synthesis of Research Probes and Derivatized Analogs for Mechanistic Studies
The synthesis of derivatized analogs or specialized research probes starting from this compound for the purpose of mechanistic studies is not described in the available scientific or patent literature. While the synthesis of various pyridine-containing compounds for biological evaluation is common, specific examples originating from this scaffold could not be identified. google.com
Biological and Pharmacological Investigations of 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol in Model Systems
In Vitro Studies on Cellular and Subcellular Targets
Receptor Binding and Activation/Inhibition Assays (e.g., GPCRs, nuclear receptors)
No data is available on the affinity or functional activity of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol at any G-protein coupled receptors (GPCRs) or nuclear receptors.
Enzyme Kinetics and Inhibition Profiling (e.g., kinases, phosphatases, hydrolases)
There are no published studies detailing the inhibitory or kinetic profile of this compound against any class of enzymes, including kinases, phosphatases, or hydrolases.
Modulation of Intracellular Signaling Pathways in Model Cell Lines
Information regarding the effects of this compound on intracellular signaling pathways in any model cell lines is not present in the current scientific literature.
Effects on Non-Human Cell Viability and Proliferation
There are no available studies that have investigated the cytotoxic or cytostatic effects of this compound on non-human cell lines.
In Vivo Pharmacological Profiling in Animal Models (excluding human clinical efficacy)
Pharmacodynamic Studies in Relevant Animal Disease Models (focus on mechanism)
No in vivo studies in animal models have been published that would describe the pharmacodynamic properties or mechanistic actions of this compound in the context of any disease state.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
No published studies detailing the pharmacokinetic profile of this compound in any animal model were found. Information regarding its absorption rates, tissue distribution, metabolic pathways, and excretion routes is not available.
Structure-Activity Relationship (SAR) Derivation from Mechanistic Biological Data (non-clinical)
There is no available literature on the synthesis of analogues or derivatives of this compound. Consequently, no data exists to derive structure-activity relationships that would describe how modifications to its chemical structure affect its biological activity.
Target Identification and Validation Strategies Using Chemical Biology Tools
No studies have been published that identify the specific biological target(s) of this compound. Research employing chemical biology tools such as affinity probes, genetic screening, or proteomic approaches to validate its mechanism of action has not been reported.
Potential Applications of 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol in Chemical Biology and Synthetic Science
Development as a Chemical Probe for Elucidating Biological Pathways
The unique combination of a chiral tetrahydrofuran (B95107) diol and a pyridine (B92270) ether in (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol provides a versatile scaffold for the development of sophisticated chemical probes. Such probes are instrumental in the study of biological systems, enabling the visualization and functional analysis of specific enzymes and cellular components.
The design of fluorescent probes often involves a fluorophore, a recognition element for a specific biological target, and a linker. The 2-methylpyridine (B31789) portion of the molecule can be readily modified to incorporate a fluorophore, while the chiral diol can be functionalized to act as a recognition site for specific enzymes, such as kinases or phosphatases, which often exhibit stereospecificity. The interaction of the probe with its target enzyme could induce a change in the fluorescence signal, allowing for the real-time monitoring of enzymatic activity within living cells.
Furthermore, the pyridine nitrogen atom offers a site for quaternization, which could be exploited to enhance water solubility and cellular uptake of the probe. The development of such probes would provide valuable tools for understanding the roles of specific enzymes in health and disease, potentially leading to new diagnostic and therapeutic strategies.
| Probe Design Component | Potential Role of this compound | Rationale |
| Recognition Element | The chiral (3R,4R)-oxolan-3-ol moiety can be functionalized to mimic natural enzyme substrates. | The specific stereochemistry allows for selective binding to the active sites of stereospecific enzymes. |
| Fluorophore Attachment | The 2-methylpyridine ring can be chemically modified to attach a variety of fluorophores. | The aromatic nature of the pyridine ring is amenable to established bioconjugation chemistries. |
| Modulation of Signal | Enzyme-mediated transformation of the diol can lead to a change in the electronic environment of the attached fluorophore, altering its emission. | This provides a mechanism for "turn-on" or "turn-off" fluorescence upon target engagement. |
| Physicochemical Properties | The overall structure can be tuned to optimize solubility, cell permeability, and localization. | The pyridine nitrogen can be protonated or quaternized to modulate hydrophilicity. |
Utility as a Chiral Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules
The stereochemically defined (3R,4R)-4-oxy-oxolan-3-ol core of the title compound represents a valuable chiral building block for the asymmetric synthesis of a wide range of complex natural products and biologically active molecules. The tetrahydrofuran motif is a common feature in numerous natural products, including polyether antibiotics and annonaceous acetogenins, which exhibit potent biological activities.
The defined stereochemistry at the C3 and C4 positions of the oxolane ring provides a strategic advantage in total synthesis, allowing for the controlled construction of subsequent stereocenters. The hydroxyl and ether functionalities serve as versatile handles for further chemical transformations, such as oxidation, reduction, and coupling reactions, enabling the elaboration of the core structure into more complex molecular architectures.
The 2-methylpyridine group can also play a crucial role, either as a stable protecting group for the C4 oxygen that can be removed under specific conditions or as an integral part of the final target molecule, contributing to its biological activity through hydrogen bonding or metal coordination.
Exploration in Advanced Materials Science as a Monomer or Functional Scaffold
The unique structural features of this compound suggest its potential as a novel monomer or functional scaffold in the development of advanced materials. The incorporation of this molecule into a polymer backbone or as a pendant group could impart unique properties to the resulting material.
The hydroxyl group on the oxolane ring provides a reactive site for polymerization, for instance, through esterification or etherification reactions, to form polyesters or polyethers. The resulting polymers would possess a chiral repeating unit, which could lead to materials with interesting chiroptical properties or the ability to perform enantioselective separations.
The pyridine moiety can introduce functionalities such as metal coordination sites, which could be utilized for the development of sensors for metal ions or as catalysts. Furthermore, polymers containing pyridine units have been investigated for their ability to capture pollutants. The combination of the chiral oxolane and the functional pyridine in a single monomeric unit could lead to the creation of multifunctional materials with tailored properties for applications in catalysis, sensing, and environmental remediation.
| Potential Material Type | Role of this compound | Potential Properties and Applications |
| Chiral Polymers | As a monomer with a chiral repeating unit. | Chiroptical materials, enantioselective chromatography stationary phases. |
| Functional Polymers | As a monomer containing a pyridine moiety. | Metal ion sensing, catalysis, pollutant capture. |
| Biodegradable Polymers | The oxolane ring may introduce biodegradability. | Potential for use in biomedical devices or environmentally friendly plastics. |
| Cross-linked Networks | The diol functionality allows for cross-linking. | Formation of hydrogels or resins with specific recognition capabilities. |
Role as a Precursor or Intermediate in the Synthesis of Other Research Compounds
Beyond its direct applications, this compound can serve as a valuable precursor or intermediate in the synthesis of other novel research compounds. The strategic placement of functional groups allows for a variety of chemical modifications to generate a library of derivatives with diverse structures and potential applications.
For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a range of nucleophilic addition reactions to introduce new functional groups with controlled stereochemistry. The pyridine ring can be N-oxidized or subjected to electrophilic substitution to further modify the electronic properties and reactivity of the molecule.
The synthesis of this compound would likely involve the coupling of a protected (3R,4R)-tetrahydrofuran-3,4-diol derivative with 2-methyl-3-hydroxypyridine. The availability of these precursors is crucial for the accessibility of the title compound and its subsequent use in the synthesis of more complex molecules for drug discovery and other research areas. 2-Methyl-3-hydroxypyridine itself is a known intermediate in the synthesis of various pharmaceuticals.
Conclusion and Future Research Directions for 3r,4r 4 2 Methylpyridin 3 Yl Oxy Oxolan 3 Ol
Synthesis and Characterization Accomplishments
Currently, there are no published, peer-reviewed methods specifically detailing the synthesis of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol. The development of a robust and stereocontrolled synthetic route represents the first and most critical research accomplishment to be achieved. Future work should focus on establishing a multi-step synthesis, likely starting from a chiral precursor to establish the desired (3R,4R) stereochemistry of the oxolane ring. Key steps would likely involve the formation of the ether linkage between the oxolane and the 2-methyl-3-hydroxypyridine fragments.
Once synthesized, a full suite of characterization techniques will be essential to confirm the structure and purity of the compound. These accomplishments will be marked by the acquisition and interpretation of the following data:
| Characterization Technique | Expected Data and Significance |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the chemical environment of each proton and carbon. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all signals. The coupling constants in the ¹H NMR spectrum would provide evidence for the trans relative stereochemistry of the substituents on the oxolane ring. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would determine the exact molecular weight, confirming the elemental composition of the molecule. Fragmentation patterns could provide further structural insights. |
| Infrared (IR) Spectroscopy | The IR spectrum would identify the presence of key functional groups, such as the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹), C-O ether linkages, and aromatic C-H and C=N bonds of the pyridine (B92270) ring. |
| Chiral Analysis | Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or measurement of specific rotation would be necessary to confirm the enantiomeric purity of the synthesized (3R,4R) isomer. |
| X-ray Crystallography | If a suitable single crystal can be grown, X-ray crystallography would provide unequivocal proof of the absolute and relative stereochemistry of the molecule, offering precise bond lengths and angles. |
Mechanistic Insights from Biological and Computational Studies
As there have been no biological or computational studies performed on this compound, this area is entirely open for exploration. Initial biological screening would be a logical first step to identify any potential activity. Based on the structures of known bioactive molecules, a broad panel of assays could be considered.
Future computational studies could then be employed to rationalize any observed biological activity.
| Study Type | Potential Research Focus and Desired Insights |
| Initial Biological Screening | In vitro assays against a panel of targets, such as kinases, G-protein coupled receptors (GPCRs), or microbial strains, could provide the first indication of biological relevance. |
| Computational Docking | If a biological target is identified, molecular docking studies could predict the binding mode and affinity of the compound within the active site of the target protein. This would offer the first mechanistic hypotheses. |
| Molecular Dynamics (MD) Simulations | Following docking, MD simulations could be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamics of the interaction. |
| ADMET Prediction | In silico tools could be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, guiding future medicinal chemistry efforts. |
Unexplored Research Avenues and Methodological Challenges
The primary unexplored avenue is, fundamentally, all research pertaining to this specific molecule. Key challenges will be encountered at the very outset of any research program.
Unexplored Avenues:
Medicinal Chemistry: Should any biological activity be discovered, a structure-activity relationship (SAR) study would be a major research avenue. This would involve the synthesis of analogues by modifying the 2-methylpyridine (B31789) ring (e.g., changing the position of the methyl group, introducing other substituents) and the oxolane ring.
Material Science: The potential for this molecule to act as a chiral ligand in asymmetric catalysis is another completely unexplored area.
Chemical Biology: Development of chemical probes based on this scaffold could be pursued to investigate specific biological pathways, should a relevant target be identified.
Methodological Challenges:
Stereoselective Synthesis: The primary challenge will be the development of a scalable and efficient synthesis that provides access to the enantiomerically pure (3R,4R) isomer, avoiding contamination with other stereoisomers.
Lack of Precedent: With no existing literature, researchers will have to develop all protocols from scratch, from synthesis and purification to analytical methods and biological assays. This lack of established methods increases the time and resources required for initial studies.
Biological Target Identification: If initial screening reveals a phenotypic effect (e.g., cell death), identifying the specific molecular target responsible for this effect can be a complex and challenging process.
Future Prospects in Fundamental Chemical Research and Discovery
The future prospects for this compound in fundamental research are entirely dependent on the outcomes of the initial synthetic and screening efforts. If the compound is shown to possess interesting chemical properties or biological activity, it could open up new areas of investigation.
The synthesis of this molecule would be a valuable exercise in stereocontrolled synthesis, potentially leading to new methodologies applicable to other chiral oxolane-containing compounds. The discovery of a novel biological activity would trigger significant efforts in medicinal chemistry and chemical biology, potentially leading to a new class of therapeutic agents or research tools.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of stereospecific oxolane derivatives often involves nucleophilic substitution or coupling reactions. For example, a similar compound ( ) was synthesized using stepwise alkylation under controlled reflux conditions in xylene, followed by purification via recrystallization from methanol. Reaction optimization may include adjusting solvent polarity (e.g., THF for better stereocontrol) and temperature to minimize side products. Catalytic methods, such as palladium-mediated coupling, could enhance regioselectivity for the pyridinyl-oxy linkage .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Proper storage requires airtight containers in dry, well-ventilated environments to prevent hydrolysis of the oxolane ring or pyridinyl ether bond. and recommend avoiding moisture and electrostatic charge buildup. For lab handling, use nitrile gloves and eyewash stations, as hydroxyl groups may cause mild irritation. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) can identify decomposition pathways .
Q. What spectroscopic and chromatographic methods are optimal for structural elucidation and purity analysis?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry (e.g., coupling constants for oxolane protons) and pyridinyl integration .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>98%) and molecular ion verification.
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally complex oxolanes in .
Advanced Research Questions
Q. How does stereochemical configuration influence the compound’s pharmacological activity or binding affinity?
- Methodological Answer : Stereochemistry impacts target interactions, as seen in , where hydroxy and methoxy groups on aromatic rings modulate receptor binding. For (3R,4R)-configured oxolanes, computational docking (AutoDock Vina) or molecular dynamics simulations can predict enantiomer-specific activity. Experimental validation via in vitro assays (e.g., kinase inhibition) paired with enantiomeric resolution (chiral HPLC) is critical .
Q. What strategies resolve contradictions in pharmacokinetic data across studies, such as bioavailability discrepancies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., plasma protein binding interference). Standardize protocols using:
- In vitro models : Caco-2 cells for permeability and CYP450 inhibition assays.
- In silico tools : GastroPlus® to simulate absorption differences due to pH-dependent solubility.
- Meta-analysis : Pool data from multiple studies (e.g., ’s approach to addressing organic degradation in wastewater) to identify confounding variables .
Q. Which in silico approaches best predict the compound’s reactivity, metabolic pathways, or toxicity?
- Methodological Answer :
- Reactivity : DFT calculations (Gaussian 09) to assess oxolane ring strain and pyridinyl electron-withdrawing effects.
- Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II modification sites (e.g., hydroxylation at C3/C4).
- Toxicity : ProTox-II for acute toxicity profiling, prioritizing structural alerts like reactive oxygen species (ROS) generation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
